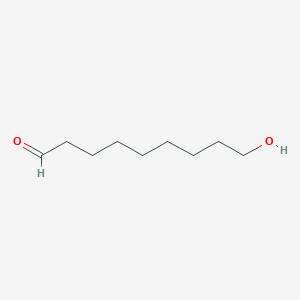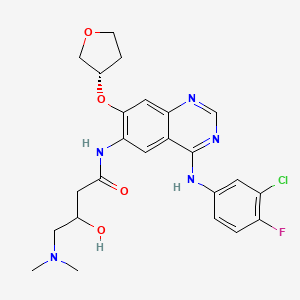
4'-Fluoro-2,2-dimethoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2,2-dimethoxyacetophenone is an organic compound with the molecular formula C10H11FO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the para position and two methoxy groups at the ortho positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,2-dimethoxyacetophenone typically involves the reaction of 4-fluoroacetophenone with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-2,2-dimethoxyacetophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2,2-dimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of 4’-fluoro-2,2-dimethoxybenzoic acid.
Reduction: Formation of 4’-fluoro-2,2-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2,2-dimethoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2,2-dimethoxyacetophenone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes. The methoxy groups also contribute to its lipophilicity, facilitating its penetration into cells and tissues.
Comparison with Similar Compounds
2,4-Dimethoxyacetophenone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluoroacetophenone: Lacks the methoxy groups, leading to reduced lipophilicity and different interaction profiles with biological targets.
2-Fluoro-4-methoxyacetophenone: Contains only one methoxy group, affecting its overall chemical and physical properties.
Uniqueness: 4’-Fluoro-2,2-dimethoxyacetophenone is unique due to the combination of the fluorine atom and two methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
21983-80-2 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C10H11FO3/c1-13-10(14-2)9(12)7-3-5-8(11)6-4-7/h3-6,10H,1-2H3 |
InChI Key |
WOWWVWLWNMOMHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)




![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)







